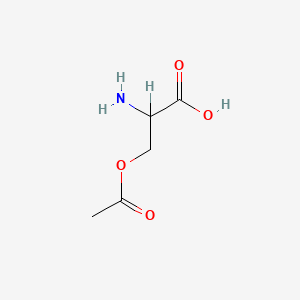

3-(Acetyloxy)-2-aminopropanoic acid

説明

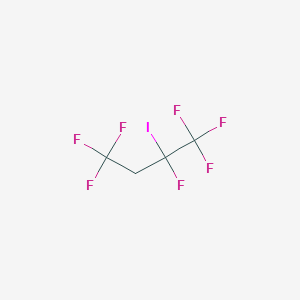

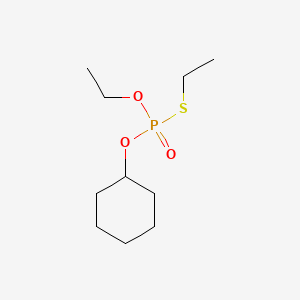

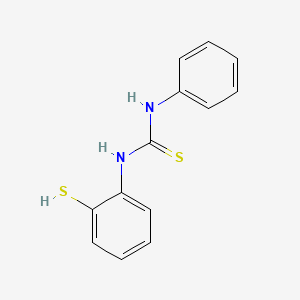

3-(Acetyloxy)-2-aminopropanoic acid is a compound that contains an acetoxy group . The acetoxy group (abbreviated as AcO or OAc; IUPAC name: acetyloxy) is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . It differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .

Synthesis Analysis

The synthesis of compounds similar to 3-(Acetyloxy)-2-aminopropanoic acid often involves the use of acetic anhydride in the presence of a base with a catalyst such as pyridine . An alcohol is not a particularly strong nucleophile and, when present, more powerful nucleophiles like amines will react with the above-mentioned reagents in preference to the alcohol .Molecular Structure Analysis

The molecular structure of 3-(Acetyloxy)-2-aminopropanoic acid involves an acetoxy group, which is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . As the -oxy suffix implies, it differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .Chemical Reactions Analysis

The acetoxy group in 3-(Acetyloxy)-2-aminopropanoic acid can be used as a protection for an alcohol functionality in a synthetic route . There are several options of introducing an acetoxy functionality in a molecule from an alcohol (in effect protecting the alcohol by acetylation) .科学的研究の応用

Enantioselective Synthesis

3-(Acetyloxy)-2-aminopropanoic acid derivatives, specifically β-alanine derivatives, have significant applications in enantioselective synthesis. These derivatives can be prepared using electrophilic attack methods, introducing nitrogen through reactions like the Curtius reaction. This process is crucial for synthesizing amino acids that are analogs of aromatic amino acids, contributing to advancements in synthetic chemistry (Arvanitis et al., 1998).

Fluorescent Probing in Yeast and Mammalian Cells

A fluorescent amino acid derivative of 3-(Acetyloxy)-2-aminopropanoic acid, known as Anap, has been developed for genetic incorporation into proteins in yeast and mammalian cells. This derivative serves as a sensitive and local probe for understanding protein structure, molecular interactions, and protein folding. Its incorporation into proteins provides a powerful tool for studying cellular biology and biochemistry (Lee et al., 2009); (Chatterjee et al., 2013).

Production of 3-Hydroxypropanoic Acid

3-(Acetyloxy)-2-aminopropanoic acid is also pivotal in the production of 3-hydroxypropanoic acid (3-HP), a valuable platform chemical. 3-HP can be derived from renewable resources and is used in the industrial production of various chemicals, including bioplastics. Advances in metabolic engineering and synthetic biology have enhanced the bio-production efficiency of 3-HP (Jers et al., 2019).

Enantiomer Separation

The compound has been used in the enantiomer separation of specific nitriles. The separated enantiomers are critical for synthesizing compounds like GABOB and Carnitine, which have various pharmaceutical applications (Kamal et al., 2007).

Synthesis of Amino Acid Derivatives

3-(Acetyloxy)-2-aminopropanoic acid is involved in synthesizing various amino acid derivatives, which are significant in the development of pharmaceuticals and other chemical compounds (Cheung & Shoolingin‐Jordan, 1997).

Pharmaceutical Applications

Its derivatives have been used in the synthesis of pharmaceutical compounds, including ASA prodrugs (aspirin derivatives) and other medicinal chemistry applications. These prodrugs show potential in various therapeutic areas, such as pain management and anti-inflammatory treatments (Rolando et al., 2013).

Protein Synthesis and Modification

The compound aids in synthesizing and modifying proteins, contributing to HIV protease inhibitors' development. This is crucial for advancements in HIV treatment and management (Shibata et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and avoid breathing mist or vapors .

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as aminocaproic acid, have been found to inhibit plasminogen activators, which have fibrinolytic properties .

Mode of Action

Aminocaproic acid, a compound with a similar structure, has been reported to bind reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis .

Biochemical Pathways

Compounds with similar structures, such as aminocaproic acid, are known to influence the fibrinolytic pathway .

Result of Action

Compounds with similar structures, such as aminocaproic acid, have been reported to reduce fibrinolysis, which can lead to the induction of clotting postoperatively .

特性

IUPAC Name |

3-acetyloxy-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXPDPZARILFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863475 | |

| Record name | O-Acetyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyloxy-2-aminopropanoic acid | |

CAS RN |

4985-36-8, 89417-53-8, 5147-00-2 | |

| Record name | O-Acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC408393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC226230 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-16549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Acetyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea](/img/structure/B3067070.png)

![4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole](/img/structure/B3067167.png)